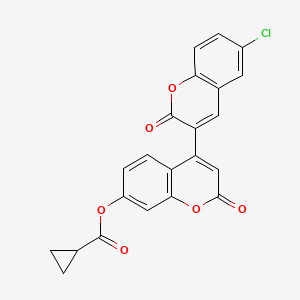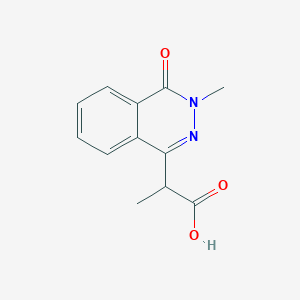
4-(6-Chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Strained Cyclononadienyne Compounds
A study by Clegg, Dulayymi, and Baird (1996) explored the structural characteristics of a cyclopropane ring fused to a nine-membered ring, exhibiting considerable strain due to the presence of double and triple bonds. This research provides insight into the structural dynamics and potential reactivity of complex cyclopropane derivatives (Clegg, Dulayymi, & Baird, 1996).
Cyclopropanation Reactions
Florio, Perna, Luisi, Barluenga, Rodríguez, and Fañanás (2004) investigated the synthetic approach to substituted cyclopropanes via coupling reactions, showcasing the versatility of cyclopropane carboxylate derivatives in organic synthesis. This research highlights the methodological advancements in constructing cyclopropane frameworks, which could be relevant for synthesizing the compound (Florio et al., 2004).
Ring-Opening Dichlorination
Garve, Barkawitz, Jones, and Werz (2014) demonstrated the ring-opening 1,3-dichlorination of donor-acceptor cyclopropanes, providing a pathway to modify cyclopropane carboxylate structures through selective chlorination. This research could be applicable in the functionalization steps for the target compound's synthesis (Garve et al., 2014).
Diversity-Oriented Synthesis
Wolf, Adeel, Reim, Villinger, Fischer, and Langer (2009) explored the diversity-oriented synthesis of chlorinated arenes, which may offer insights into the synthesis strategies for chlorinated cyclopropane derivatives. This study showcases the potential for creating diverse structures, possibly including the synthesis of complex molecules like the one (Wolf et al., 2009).
Cyclopropanation with Chromium Fischer Carbene Complexes
Barluenga, Suárez‐Sobrino, Tomás, García‐Granda, and Santiago-García (2001) discussed the cyclopropanation reaction of chromium Fischer carbene complexes with alkenyl oxazolines, providing a methodological perspective on the construction of cyclopropane rings. This could serve as a foundation for developing synthetic routes for the compound (Barluenga et al., 2001).
properties
IUPAC Name |
[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl] cyclopropanecarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClO6/c23-13-3-6-18-12(7-13)8-17(22(26)29-18)16-10-20(24)28-19-9-14(4-5-15(16)19)27-21(25)11-1-2-11/h3-11H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIOUUNSHJYGTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC5=C(C=CC(=C5)Cl)OC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Difluoromethyl)-3-fluorophenyl]methanol](/img/structure/B2388300.png)
![N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2388303.png)
![Methyl 2-[5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-1-yl]acetate](/img/structure/B2388305.png)
![6-(3-methoxyphenyl)-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2388306.png)
![2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B2388309.png)
![N-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2388310.png)
![2-(2-bromophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2388311.png)

![2-[2-(azepan-1-ylcarbonyl)-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2388316.png)
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2388317.png)


